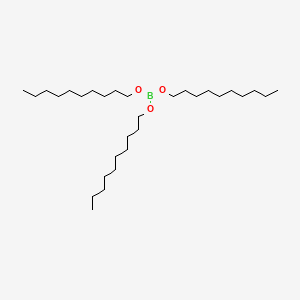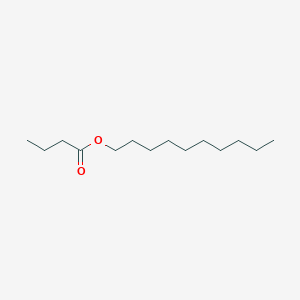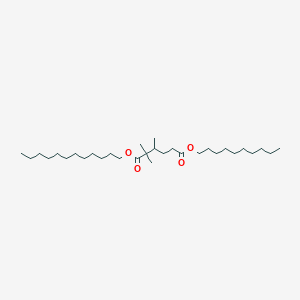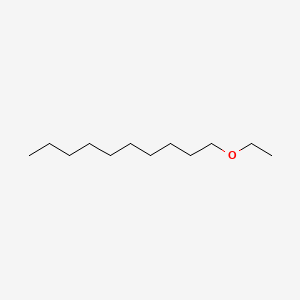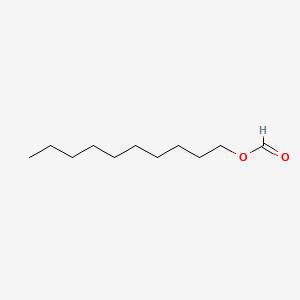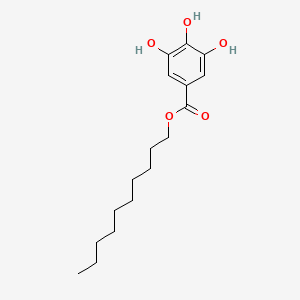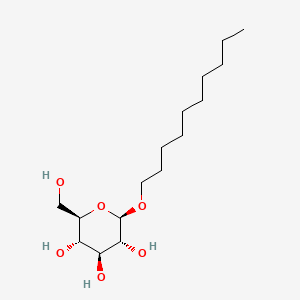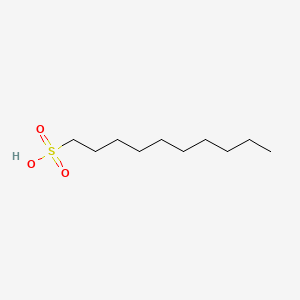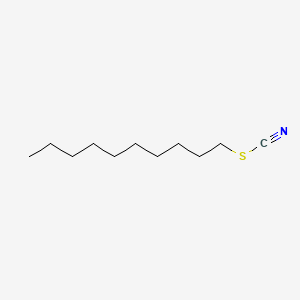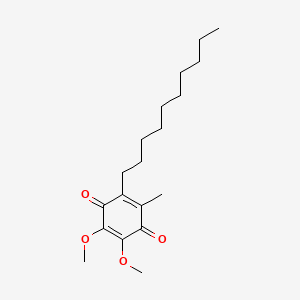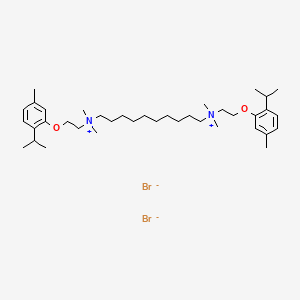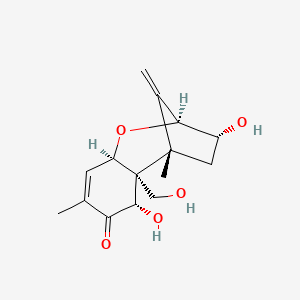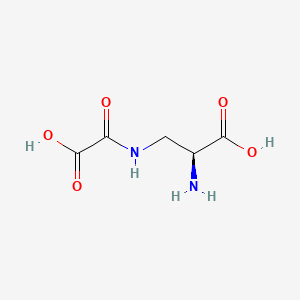
Dencichin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dencichin has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Dencichin, also known as Dencichine, is a non-protein amino acid originally extracted from Panax notoginseng . The primary target of this compound is HIF-prolyl hydroxylase-2 (PHD-2) .
Mode of Action
This compound interacts with its target, PHD-2, by inhibiting its activity . This inhibition leads to an increase in the expression of hypoxia-responsive element (HRE), a regulatory sequence in DNA that responds to low oxygen conditions . The inhibition of PHD-2 by this compound has been shown to increase HRE expression .
Biochemical Pathways
The inhibition of PHD-2 by this compound affects the HIF pathway, leading to the upregulation of genes under the control of HIF . This includes genes involved in erythropoiesis, angiogenesis, and metabolic reprogramming, among others . Additionally, this compound has been shown to down-regulate the TGF-β/Smad pathway, which plays a critical role in the progression of diabetic nephropathy .
Pharmacokinetics
For instance, this compound has been shown to prevent the progression of diabetic nephropathy when administered orally at doses of 80 and 160 mg/kg/day .
Analyse Biochimique
Biochemical Properties
Dencichin plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. One of its primary interactions is with hypoxia-inducible factor-prolyl hydroxylase-2 (PHD-2), an enzyme involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This compound inhibits PHD-2 activity, leading to increased expression of hypoxia-responsive elements (HREs) . Additionally, this compound has been shown to inhibit cell proliferation and reduce the accumulation of extracellular matrix proteins such as collagen I, collagen IV, and fibronectin .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In diabetic nephropathy models, this compound has been found to ameliorate kidney injury by down-regulating the transforming growth factor-beta (TGF-β)/Smad signaling pathway . This results in reduced fibrosis and improved kidney function. Furthermore, this compound influences cell signaling pathways by inhibiting PHD-2, leading to increased HRE expression and subsequent changes in gene expression . It also affects cellular metabolism by preventing the up-regulation of total cholesterol, triglycerides, low-density lipoprotein, and glycated hemoglobin levels in diabetic nephropathy models .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PHD-2. By inhibiting PHD-2, this compound stabilizes hypoxia-inducible factor-1 alpha (HIF-1α), which then translocates to the nucleus and activates the transcription of HRE-containing genes . This leads to increased expression of genes involved in angiogenesis, erythropoiesis, and glycolysis. Additionally, this compound’s interaction with PHD-2 involves intermolecular interactions that enhance its inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions and maintains its inhibitory effect on PHD-2 over extended periods . Long-term studies in diabetic nephropathy models have demonstrated that this compound continues to ameliorate kidney injury and regulate metabolic parameters even after several weeks of administration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic nephropathy models, higher doses of this compound (160 mg/kg/day) have been shown to significantly prevent the progression of kidney injury and improve metabolic parameters compared to lower doses (80 mg/kg/day) .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the regulation of hypoxia and fibrosis. By inhibiting PHD-2, this compound affects the HIF pathway, leading to changes in the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis . Additionally, this compound’s role in the TGF-β/Smad signaling pathway helps regulate fibrosis and extracellular matrix production in diabetic nephropathy models .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. Studies have shown that this compound can accumulate in the kidneys, where it exerts its renoprotective effects
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with PHD-2 and other biomolecules involved in the HIF pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dencichin can be synthesized through the biosynthesis of its direct precursors, L-2,3-diaminopropionate and oxalyl-CoA, by screening and integrating microbial enzymes . The solubility of this compound synthase, the enzyme responsible for its synthesis, can be improved by introducing synonymous rare codons into the codon-optimized gene to slow down its translation rate .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the rhizome of Panax notoginseng using solvents such as water, ethanol, or dichloromethane . The extraction process is followed by purification steps to isolate this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Dencichin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although specific details on the products formed are limited.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives of this compound.
Comparaison Avec Des Composés Similaires
Dencichin is unique compared to other similar compounds due to its specific hemostatic and neurotoxic properties. Similar compounds include:
L-2,3-diaminopropionate: A precursor in the biosynthesis of this compound.
Oxalyl-CoA: Another precursor involved in this compound synthesis.
Other Panax species compounds: Compounds such as ginsenosides found in Panax notoginseng also exhibit various bioactive properties.
This compound stands out due to its specific inhibition of HIF-prolyl hydroxylase-2 and its unique role in regulating the TGF-β/Smad signaling pathway .
Propriétés
IUPAC Name |
2-amino-3-(oxaloamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEQFPMRODQIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896910 | |
| Record name | Oxalyldiaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7554-90-7, 5302-45-4 | |
| Record name | Oxalyldiaminopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalyldiaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DENCICHIN, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 °C | |
| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


